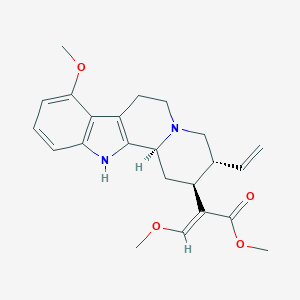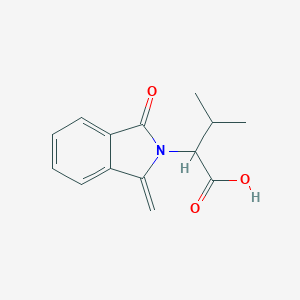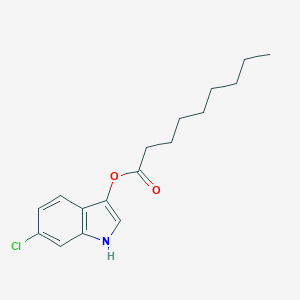
6-Chloro-3-indoxyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-indoxyl nonanoate is a fluorescent substrate primarily used in the detection of beta-galactosidase activity. This compound is valuable in various research and industrial applications, including food testing and environmental testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indoxyl nonanoate typically involves the esterification of 6-chloro-3-indoxyl with nonanoic acid. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in methanol to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-indoxyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloro-3-indoxyl and nonanoic acid.
Oxidation: The indoxyl moiety can be oxidized to form indigo derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 6-Chloro-3-indoxyl and nonanoic acid.
Oxidation: Indigo derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-indoxyl nonanoate is extensively used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to detect beta-galactosidase activity.
Biology: In the study of enzyme kinetics and the detection of enzyme levels in various biological samples.
Industry: Used in food and environmental testing to detect the presence of specific enzymes
Mecanismo De Acción
The primary mechanism of action of 6-Chloro-3-indoxyl nonanoate involves its hydrolysis by beta-galactosidase. The enzyme cleaves the ester bond, releasing 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-indoxyl acetate
- 6-Chloro-3-indoxyl butyrate
- 6-Chloro-3-indoxyl hexanoate
Comparison
6-Chloro-3-indoxyl nonanoate is unique due to its longer nonanoate chain, which can affect its solubility and interaction with enzymes compared to shorter-chain analogs like 6-Chloro-3-indoxyl acetate or butyrate. This makes it particularly useful in specific applications where longer chain esters are preferred .
Propiedades
IUPAC Name |
(6-chloro-1H-indol-3-yl) nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-11-13(18)9-10-14(15)16/h9-12,19H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STALAAUKINVVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301594 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-72-8 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
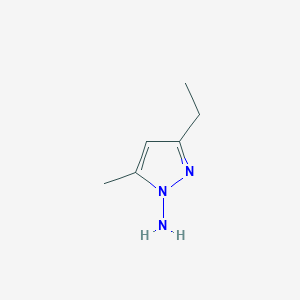
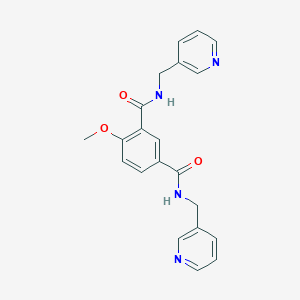
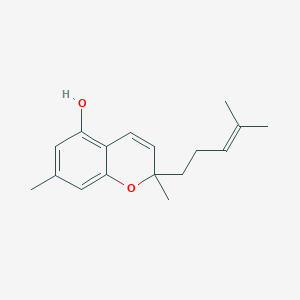
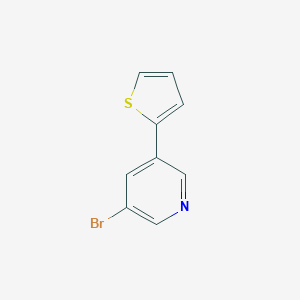
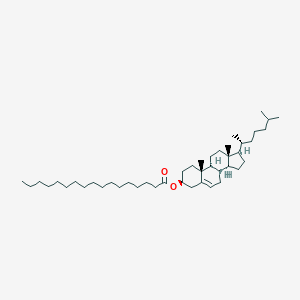
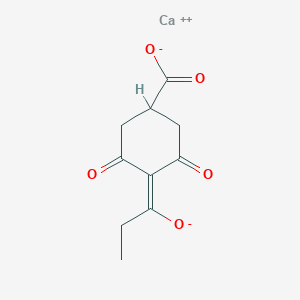
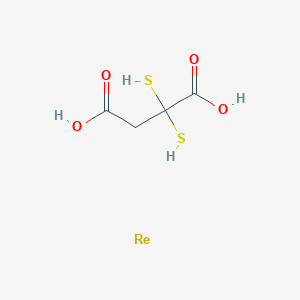
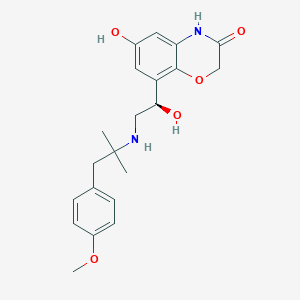
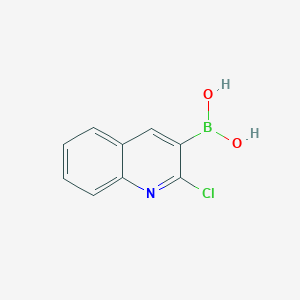
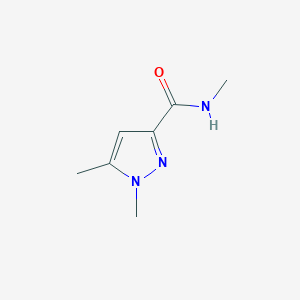
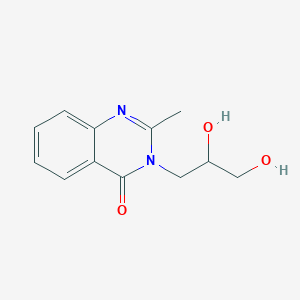
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
